
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide, also known as MTPP, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, this compound has also been studied for its potential applications in the field of neuroscience, where it has been shown to modulate the activity of certain neurotransmitters and receptors.
Wirkmechanismus
The mechanism of action of 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide involves its interaction with various molecular targets in the body. In the case of its potential applications in the field of medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of diseases such as cancer and Alzheimer's disease. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters and receptors, which can have an impact on various physiological processes in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound can vary depending on its mode of action and the specific molecular targets it interacts with. In the case of its potential applications in the field of medicinal chemistry, this compound has been shown to inhibit the activity of certain enzymes and proteins, which can lead to a decrease in the growth and proliferation of cancer cells, as well as a reduction in the accumulation of beta-amyloid plaques in the brain, which are associated with Alzheimer's disease. In the field of neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters and receptors, which can have an impact on various physiological processes in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide in lab experiments is its potential to serve as a versatile molecular tool for investigating various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide. One potential direction is the further investigation of its potential applications in the field of medicinal chemistry, particularly in the development of novel drugs for the treatment of cancer and Alzheimer's disease. Another potential direction is the further investigation of its potential applications in the field of neuroscience, particularly in the study of the molecular mechanisms underlying various neurological disorders. Additionally, further studies are needed to investigate the potential toxicity and safety of this compound, which can have implications for its use in various applications.
Synthesemethoden
The synthesis of 4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide involves the reaction of 2-pyridinylpiperazine with 5-methylthiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through column chromatography to obtain pure this compound.
Eigenschaften
IUPAC Name |
4-(5-methylthiophene-2-carbonyl)-N-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12-5-6-13(23-12)15(21)19-8-10-20(11-9-19)16(22)18-14-4-2-3-7-17-14/h2-7H,8-11H2,1H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYKYHNXUWBWCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCN(CC2)C(=O)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-oxo-2-(propan-2-ylamino)ethyl]-N-pyridin-2-ylpiperazine-1-carboxamide](/img/structure/B7532788.png)
![[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(carbamoylamino)-4-methylpentanoate](/img/structure/B7532800.png)

![N-(3-phenylsulfanylpropyl)-2-(7,7,9-trimethyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7532811.png)

![N-[1-[1-[2-(tert-butylcarbamoylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532824.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzenesulfonamide](/img/structure/B7532829.png)
![N-[2-[1-[2-(2,3-dihydro-1H-inden-5-ylamino)-2-oxoethyl]benzimidazol-2-yl]ethyl]benzamide](/img/structure/B7532836.png)
![[4-(Imidazole-1-carbonyl)piperazin-1-yl]-phenylmethanone](/img/structure/B7532852.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B7532857.png)

![N-[1-(dimethylamino)-1-oxopropan-2-yl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide](/img/structure/B7532871.png)

![Ethyl 4-[2-(2-acetyl-5-methoxyphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B7532889.png)
